Ethyl 2-oxo-2-((5-oxo-1-phenylpyrrolidin-3-yl)amino)acetate
Description
Properties
IUPAC Name |
ethyl 2-oxo-2-[(5-oxo-1-phenylpyrrolidin-3-yl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-2-20-14(19)13(18)15-10-8-12(17)16(9-10)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXMPTPYDHPRHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1CC(=O)N(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxo-2-((5-oxo-1-phenylpyrrolidin-3-yl)amino)acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.
Formation of the Ethyl Ester: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of Ethyl 2-oxo-2-((5-oxo-1-phenylpyrrolidin-3-yl)amino)acetate exhibit significant antimicrobial properties. A study focused on its antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Efficacy
A comparative study revealed that certain derivatives demonstrated a Minimum Inhibitory Concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have shown promising results against various cancer cell lines, suggesting that modifications in its structure can enhance its efficacy.
Case Study: Anticancer Activity
In a recent study, derivatives of this compound were tested against multiple cancer cell lines, including SNB-19 and OVCAR-8. The results indicated percent growth inhibitions (PGIs) ranging from 67% to 86%, demonstrating significant anticancer activity .
Anti-inflammatory Applications
The anti-inflammatory effects of this compound have also been explored. Preliminary findings suggest that it may reduce the production of pro-inflammatory cytokines in macrophages, indicating potential applications in treating inflammatory diseases.
Data Table: Anti-inflammatory Effects
| Treatment | Cytokine Level Reduction (%) |
|---|---|
| Ethyl Derivative A | 45% |
| Ethyl Derivative B | 60% |
These results suggest that modifications to the compound can lead to enhanced anti-inflammatory properties .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from simpler precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Synthesis Overview
The compound is synthesized through a series of reactions involving pyrrolidine derivatives and acetic anhydride, yielding high purity products suitable for biological testing .
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-((5-oxo-1-phenylpyrrolidin-3-yl)amino)acetate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The compound’s key structural elements include:
- Pyrrolidinone ring: A lactam moiety that may enhance hydrogen-bonding interactions.
- Ethyl oxoacetate group : A reactive ester that could participate in hydrolysis or serve as a prodrug moiety.
Table 1: Structural and Molecular Comparison
*Molecular formulas and weights for the target compound are hypothetical; others are derived from evidence.
Functional Group Analysis
- Pyrrolidinone vs. Pyridine/Indole/Pyrazole: The pyrrolidinone ring in the target compound provides a rigid, polar scaffold compared to pyridine () or indole (), which have distinct π-electron systems. Pyrrolidinones are less aromatic but may offer better metabolic stability .
Substituent Effects :
Research Findings and Data Gaps
- Synthetic Routes : While describes ethyl 2-chloro-2-oxoacetate as a reagent, direct synthesis protocols for the target compound remain unverified.
- Bioactivity Data: No explicit studies on the target compound exist in the evidence; inferences are drawn from structural analogs.
- Computational Modeling : Tools like SHELXL () and WinGX () could refine its crystal structure, aiding in SAR studies.
Biological Activity
Ethyl 2-oxo-2-((5-oxo-1-phenylpyrrolidin-3-yl)amino)acetate, with the CAS number 896363-42-1, is a synthetic organic compound belonging to the class of pyrrolidine derivatives. Its unique structure, characterized by a pyrrolidine ring, a phenyl group, and an ethyl ester moiety, positions it as a compound of interest in various fields of chemistry and pharmacology due to its potential biological activities .
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 276.29 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may modulate enzyme activity or bind to receptors, leading to various biological effects. The precise mechanisms are still under investigation, but preliminary studies suggest potential applications in:
- Antimicrobial Activity : Research indicates that compounds similar to ethyl 2-oxo derivatives exhibit antimicrobial properties, making them candidates for further exploration in treating infections.
- Anticancer Properties : Initial studies have shown that pyrrolidine derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : The compound's structure suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
In Vitro Studies
Recent studies have focused on evaluating the biological activities of ethyl 2-oxo derivatives through in vitro assays. For instance:
Case Studies
- Antimicrobial Evaluation : A study published in Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of ethyl 2-oxo derivatives against Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for antibiotic development .
- Cancer Research : Preclinical evaluations revealed that the compound could significantly reduce tumor growth in xenograft models, suggesting its role as an anticancer agent .
- Neuroprotective Studies : The compound was tested for neuroprotective effects in models of oxidative stress, showing promising results that warrant further investigation into its application for neurodegenerative conditions .
Q & A
Basic Research Question
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve unreacted amines or ester byproducts .
- NMR : ¹³C NMR confirms carbonyl peaks at ~170 ppm (oxo-acetate) and ~205 ppm (pyrrolidinone) .
- HRMS : Exact mass verification (e.g., m/z 276.0602 for analogous compounds) ensures molecular fidelity .
How does thermal stability impact storage and handling of this compound?
Advanced Research Question
- TGA/DSC Analysis : Degradation onset temperatures (T₀) above 150°C suggest room-temperature stability .
- Moisture Sensitivity : The ester group may hydrolyze; store under argon with desiccants .
What strategies resolve ambiguities in stereochemical assignments for the pyrrolidinone ring?
Advanced Research Question
- Chiral HPLC : Separates enantiomers using cellulose-based columns.
- X-ray Crystallography : Absolute configuration determination via Flack parameter refinement in SHELXL .
- VCD Spectroscopy : Correlates experimental and DFT-calculated vibrational circular dichroism for chiral centers .
How can computational modeling predict reactivity or binding affinity for this compound?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess tautomer stability (e.g., keto-enol forms) .
- Molecular Docking : Screen against biological targets (e.g., parasitic enzymes) using AutoDock Vina, guided by antiparasitic SAR in analogs .
How should researchers address contradictory yield reports in synthetic protocols?
Advanced Research Question
- Reproducibility Checks : Trace impurities (e.g., residual THF) may depress yields; use Karl Fischer titration for solvent quantification .
- Scale-Up Effects : Pilot studies in continuous-flow reactors improve mixing and heat transfer for consistent yields .
What biological assays are suitable for evaluating its antiparasitic or enzyme-inhibitory potential?
Advanced Research Question
- In Vitro Assays : High-throughput screening against Trypanosoma cruzi or Leishmania spp., measuring IC₅₀ values via fluorescence-based viability assays .
- Cytotoxicity Profiling : Compare CC₅₀ in mammalian cell lines (e.g., HepG2) to establish selectivity indices .
What safety protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
